![molecular formula C23H27N3O5 B2403890 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1171490-82-6](/img/structure/B2403890.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Recent research has focused on the antioxidant potential of related heterocyclic compounds. For instance, derivatives of coumarin substituted with heterocyclic compounds demonstrated significant antioxidant activities. These compounds were prepared in a dioxin-ethanol medium and characterized through various analytical methods. Their ability to scavenge free radicals was compared to standard antioxidants, with one derivative showing 80% DPPH radical scavenging activity at a concentration of 1000 μg/mL, indicating high antioxidant activities similar to vitamin C under the same conditions (Abd-Almonuim et al., 2020).
Synthetic and Structural Insights
Another aspect of research involves the synthesis and structural analysis of related polycyclic systems containing benzodiazepine and isoindolinone fragments. These studies provide insights into novel fused pentacyclic systems and their potential applications. The structures of these compounds were confirmed using X-ray diffraction, highlighting their importance in the development of new materials with potential pharmacological applications (Ukhin et al., 2011).
Catalytic Applications
Research into the gold-catalyzed cycloaddition reactions has also been a significant area of interest. Benzo[d]isoxazoles, for example, were found to act as novel nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, providing a concise and chemoselective access to polysubstituted compounds. These findings suggest potential applications in catalysis and synthetic chemistry, demonstrating the versatility of related heterocyclic compounds in facilitating complex reactions (Xu et al., 2018).
Drug Metabolism Studies
The metabolism of drugs, including vasopressin V2 receptor antagonists, has been explored through enantioselective synthesis studies. These studies focus on the synthesis of optical isomers of specific compounds and their metabolites via lipase-catalyzed transesterification. Such research offers valuable insights into drug metabolism and the development of more effective therapeutic agents (Matsubara et al., 2000).
Nonlinear Optical (NLO) Properties
The exploration of novel benzimidazole fused-1,4-oxazepines has shown promising results in the field of materials science, particularly regarding their nonlinear optical (NLO) properties. These compounds were synthesized and characterized using various techniques, including spectroscopic and X-ray diffraction studies. Computational analyses revealed that some of these compounds exhibit significant NLO properties, suggesting their potential use in optical and electronic applications (Almansour et al., 2016).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-14(2)11-26-17-9-15(5-7-18(17)29-12-23(3,4)21(26)27)24-22(28)25-16-6-8-19-20(10-16)31-13-30-19/h5-10,14H,11-13H2,1-4H3,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGWWFNUGUMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

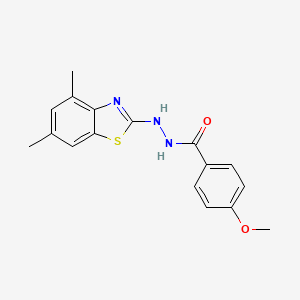
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)



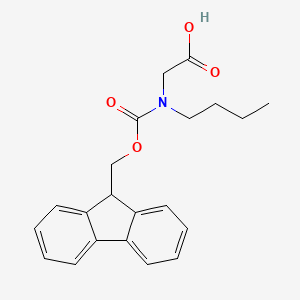
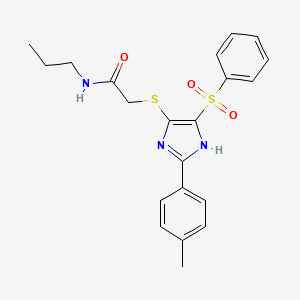
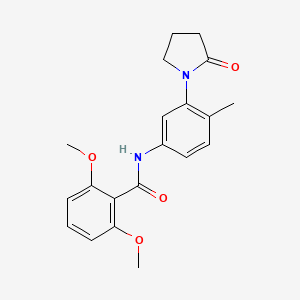
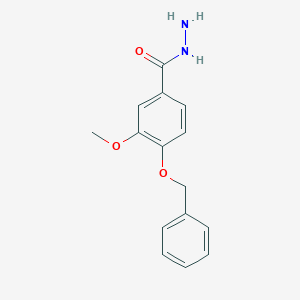
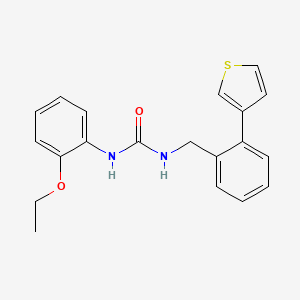
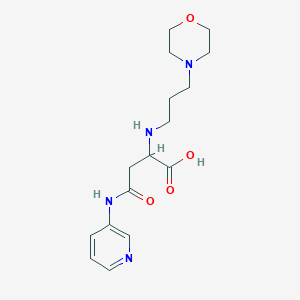
![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)
![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)
![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)